1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Solubility Salt selection Assay compatibility

Researchers using ester-protected analogs face time-consuming deprotection and solubility issues in aqueous media. This dihydrochloride salt (≥200 mg/mL in H₂O) eliminates the deprotection step, enabling direct EDC/NHS coupling in purely aqueous buffers. Key outcomes: (1) Saves ~96 workups per 96-member library vs. ester analogs. (2) Melting point (260-262 °C) enables rapid QC identity verification. (3) Compatible with automated liquid handling for DNA-encoded library synthesis and fragment-based screening.

Molecular Formula C7H13Cl2N5O2
Molecular Weight 270.11
CAS No. 2305253-96-5
Cat. No. B2914293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
CAS2305253-96-5
Molecular FormulaC7H13Cl2N5O2
Molecular Weight270.11
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=NNC(=N2)N.Cl.Cl
InChIInChI=1S/C7H11N5O2.2ClH/c8-6-9-7(11-10-6)12-2-1-4(3-12)5(13)14;;/h4H,1-3H2,(H,13,14)(H3,8,9,10,11);2*1H
InChIKeyPPYSMJZTPWQZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrrolidine-Triazole Carboxylic Acid Dihydrochloride: Identity & Supply


1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 2305253-96-5, molecular formula C₇H₁₃Cl₂N₅O₂, MW 270.1 g/mol) is a heterocyclic building block comprising a pyrrolidine ring substituted at the 3-position with a carboxylic acid and at the 1-position with a 5-amino-1H-1,2,4-triazole moiety, supplied as the dihydrochloride salt . The free base form (CAS 1708012-91-2, C₇H₁₁N₅O₂, MW 197.19) is also commercially available, making salt-form selection a key procurement decision . The compound is listed as a 'versatile small molecule scaffold' and is sourced from suppliers such as Biosynth .

1
Salt-form selection Dihydrochloride salt enables aqueous solubility for biochemical assays and aqueous-phase coupling.
2
Conjugation-ready Free carboxylic acid eliminates deprotection steps, reducing synthetic complexity.
3
QC-friendly High-melting ionic character supports rapid identity verification by melting point.

Pyrrolidine-Triazole Carboxylic Acid Dihydrochloride: Analog Substitution Risks


Compounds within the pyrrolidine-triazole-carboxylic acid family are not functionally interchangeable due to divergent physicochemical properties driven by salt form, substitution pattern, and protecting-group strategy. The free base (CAS 1708012-91-2) and the dihydrochloride salt (CAS 2305253-96-5) differ fundamentally in aqueous solubility, a parameter that directly governs assay compatibility, formulation feasibility, and reaction medium selection . Furthermore, ester analogs such as the tert-butyl carboxylate (CAS 2639448-54-5) and ethyl carboxylate (CAS 2639429-68-6) are designed as protected intermediates requiring deprotection steps, which alters their reactivity, stability, and solubility profiles relative to the free carboxylic acid [1]. Substituting one form for another without re-optimization risks assay failure, solubility-limited bioavailability, or synthetic incompatibility .

Salt-form mismatch

Free base and dihydrochloride salt differ in aqueous solubility; substitution may cause assay or reaction medium incompatibility.

Ester-protected analogs

tert-Butyl or ethyl ester analogs require a deprotection step, altering reactivity and yield; direct replacement risks synthetic failure.

Linker geometry shift

Carbonyl-linked methanone analog changes conformational freedom and may shift target binding orientation; not a direct scaffold substitute.

Pyrrolidine-Triazole Carboxylic Acid Dihydrochloride: Differentiation Evidence


Aqueous Solubility Advantage of the Salt Form

The dihydrochloride salt (CAS 2305253-96-5) demonstrates aqueous solubility of ≥200 mg/mL (approximately 741 mM, with a solubility of 2594.71 mM reported for a 1 mM stock solution preparation), measured in H₂O at room temperature . In contrast, the free base form (CAS 1708012-91-2) lacks publicly reported quantitative aqueous solubility data, which is consistent with the expected low aqueous solubility of a neutral 5-amino-1,2,4-triazole-pyrrolidine carboxylic acid lacking a salt-forming counterion . The dihydrochloride salt thus offers a measurable aqueous solubility advantage that is critical for biochemical assay preparation and aqueous reaction conditions.

Aqueous solubility
Head-to-head
≥200 mg/mL dihydrochloride salt vs free base (unreported)
Supports direct aqueous assay compatibility
Supplier-reported solubility; free base data not publicly available
Solubility Salt selection Assay compatibility Formulation

Melting Point as Identity & Purity Indicator

The dihydrochloride salt (CAS 2305253-96-5) exhibits a melting point of 260–262 °C, consistent with its ionic salt character [1]. In comparison, the tert-butyl ester analog (CAS 2639448-54-5) is a protected intermediate that would be expected to have a substantially lower melting point due to the absence of ionic bonding, although a specific melting point for this analog is not publicly reported in the accessed sources [2]. The high melting point of the dihydrochloride salt provides a useful solid-state identity check and is indicative of the ionic lattice energy that contributes to its solid-state stability under ambient storage.

Melting point
Reported
260–262 °C
Solid-state identity and purity checkpoint
Supplier-reported; comparator melting point not publicly available
Thermal stability Melting point Solid-state characterization Quality control

Free Carboxylic Acid vs. Ester Analogs in Conjugation

The target compound presents a free carboxylic acid at the pyrrolidine 3-position (C₇H₁₃Cl₂N₅O₂, dihydrochloride salt; or C₇H₁₁N₅O₂, free base), which is immediately available for amide coupling, esterification, or salt formation without a deprotection step . In contrast, the tert-butyl ester analog (CAS 2639448-54-5) and the ethyl ester analog (CAS 2639429-68-6) require acidic or basic deprotection conditions (e.g., TFA for tert-butyl, saponification for ethyl ester) before conjugation, adding a synthetic step, reducing overall yield, and potentially compromising the acid-sensitive 5-amino-triazole moiety [1]. This 'conjugation-ready' feature of the free acid form reduces synthetic step count by one compared to ester-protected analogs.

Conjugation readiness
Class-level
0 deprotection steps vs 1 step for ester analogs
Reduces synthetic step count and side-reaction risk
Class-level inference based on protecting group logic
Synthetic utility Conjugation-ready Protecting group strategy Structure-activity relationships

CCR1 Antagonist Scaffold: Linker Geometry Comparison

While no direct target engagement data is publicly available for the specific target compound (CAS 2305253-96-5), closely related pyrrolidine-triazole scaffolds have demonstrated potent CCR1 antagonism. A structurally related series of pyrrolidine heterocycles was found to show potent inhibitory activity of CCR1 binding and CCL3-mediated chemotaxis of a CCR1-expressing cell line, with an optimized triazole lead demonstrating acceptable pharmacokinetics and microsomal stability in rat [1]. In contrast, the methanone analog (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone (CAS 921225-14-1) features a carbonyl linker between the triazole and pyrrolidine rings, which alters the conformational freedom and electronic character relative to the direct N-linked triazole-pyrrolidine connectivity of the target compound . This structural difference is expected to affect target binding orientation and affinity, although no head-to-head data exists to quantify this difference.

Linker geometry
Class-level inference
Direct N–N linkage vs carbonyl linker
Distinct chemotype; may affect target binding orientation
No head-to-head binding data; class-level SAR context
CCR1 antagonist Chemokine receptor Pyrrolidine heterocycles Chemotaxis inhibition

Pyrrolidine-Triazole Carboxylic Acid Dihydrochloride: Key Applications


Aqueous-Phase Bioconjugation & Amide Coupling

The dihydrochloride salt's aqueous solubility of ≥200 mg/mL in H₂O directly enables amide bond formation with amine-containing partners (e.g., amino acid derivatives, peptide chains, or amine-functionalized fluorescent probes) in purely aqueous or predominantly aqueous media. This avoids organic co-solvents such as DMF or DMSO that can denature proteins or interfere with biological assays. The free carboxylic acid functionality is immediately available for activation with water-compatible coupling reagents (e.g., EDC/NHS), making this form suitable for bioconjugation workflows, fragment-based drug discovery, and DNA-encoded library synthesis.

Parallel Synthesis & SAR Library Generation

The 'conjugation-ready' free carboxylic acid eliminates the deprotection step required by ester-protected analogs (tert-butyl ester CAS 2639448-54-5; ethyl ester CAS 2639429-68-6) [1]. This single-step saving is multiplicatively valuable in parallel synthesis: for a 96-member library, eliminating one deprotection step per compound saves approximately 96 individual reaction workups and purifications. The high aqueous solubility further facilitates automated liquid handling and purification by preparative reverse-phase HPLC with aqueous mobile phases.

CCR1 Antagonist Lead Optimization

The direct N-linked triazole-pyrrolidine connectivity of the target compound, combined with the free carboxylic acid for rapid analoging, positions it as a scaffold for CCR1 antagonist optimization, building on the demonstrated potency of related pyrrolidine heterocycles in CCR1 binding and chemotaxis inhibition [2]. Teams exploring SAR around the triazole substitution and linker geometry can use the carboxylic acid as a synthetic handle for diversification, while the dihydrochloride salt ensures solubility in biological assay media.

Melting Point Identity QC

The well-defined melting point of 260–262 °C [3] provides a rapid,低成本 identity verification method during incoming material receipt. Unlike ester-protected intermediates that may lack sharply defined melting points, this compound's high-melting ionic salt character allows QC laboratories to confirm identity and gross purity with a simple melting point apparatus before committing the material to high-value synthetic or biological workflows.

Application
Selection Property
Validation Focus
Aqueous bioconjugation
Aqueous solubility support
Direct coupling in aqueous media
Parallel synthesis & SAR
Conjugation-ready free acid
Step-efficiency in library generation
CCR1 antagonist lead optimization
N-linked triazole-pyrrolidine scaffold
SAR diversification at carboxylic acid handle
Incoming QC identity check
Well-defined thermal identity
Rapid verification by melting point
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